2,6-Di-tert-butyl-4-{[4-(2-hydroxyethyl)piperazin-1-yl](pyridin-4-yl)methyl}phenol
Description
2,6-Di-tert-butyl-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}phenol (LQFM212) is a synthetic phenolic compound featuring a piperazine-pyrindinyl hybrid substituent. It has garnered attention for its dual antioxidant and neuropharmacological properties, particularly in mitigating oxidative stress and inflammation associated with depression and anxiety .
Properties
IUPAC Name |
2,6-ditert-butyl-4-[[4-(2-hydroxyethyl)piperazin-1-yl]-pyridin-4-ylmethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39N3O2/c1-25(2,3)21-17-20(18-22(24(21)31)26(4,5)6)23(19-7-9-27-10-8-19)29-13-11-28(12-14-29)15-16-30/h7-10,17-18,23,30-31H,11-16H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTPCGCHVLRMHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=NC=C2)N3CCN(CC3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}phenol typically involves multiple steps:
Formation of the Phenolic Core: The initial step involves the preparation of 2,6-di-tert-butylphenol through the alkylation of phenol with isobutylene in the presence of an acid catalyst.
Attachment of the Piperazine Ring: The next step is the introduction of the piperazine ring. This can be achieved by reacting the phenolic compound with 1-(2-hydroxyethyl)piperazine under basic conditions.
Incorporation of the Pyridine Moiety: The final step involves the coupling of the piperazine derivative with a pyridine aldehyde or similar reagent, often using a condensation reaction facilitated by a catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group in the compound can undergo oxidation reactions, forming quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions, particularly targeting the pyridine or piperazine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.
Major Products
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Reduced forms of the pyridine or piperazine rings.
Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s ability to interact with various biomolecules makes it a candidate for studying enzyme inhibition and receptor binding. It can be used in assays to investigate the effects of phenolic compounds on biological systems.
Medicine
The compound’s potential medicinal applications include its use as an antioxidant due to the phenolic group. It may also serve as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the formulation of stabilizers for polymers and other materials. Its antioxidant properties help in preventing degradation and extending the lifespan of products.
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butyl-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. The piperazine and pyridine rings may interact with specific binding sites on proteins, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of LQFM212 can be contextualized by comparing it to structurally analogous derivatives. Below is a detailed analysis:
Pharmacological and Antioxidant Efficacy
- LQFM212 : Demonstrates potent antioxidant activity by scavenging free radicals and inhibiting MAPK-mediated oxidative stress. Preclinical studies highlight its ability to ameliorate LPS-induced neuroinflammation and depressive-like behaviors in animal models . Its piperazine-pyridine moiety likely enhances blood-brain barrier penetration and receptor binding (e.g., GABAₐ, serotonin) .
- Their antioxidant efficacy is inferred from the phenolic core but remains unvalidated in neuropharmacological models .
- CAS 3673-68-5: As a simpler analog, its antioxidant capacity is primarily derived from the phenolic core. Limited solubility in polar solvents may restrict bioavailability compared to LQFM212 .
- CAS 199467-52-2: The 4-chlorophenyl substituent may enhance lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility. No specific neuroactive data is reported .
Biological Activity
2,6-Di-tert-butyl-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}phenol is a complex organic compound with notable structural features that contribute to its biological activity. This compound integrates a phenolic core with tert-butyl groups, a piperazine ring, and a pyridine moiety, making it a candidate for various biological applications. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic uses, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of 2,6-Di-tert-butyl-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}phenol is . The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Phenolic Core | Provides antioxidant properties and potential interaction with biological targets. |
| Tert-butyl Groups | Enhance lipophilicity and stability. |
| Piperazine Ring | May facilitate binding to specific receptors. |
| Pyridine Moiety | Involved in electron donation and receptor interaction. |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The phenolic group can donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. The piperazine and pyridine rings may modulate the activity of proteins by interacting with specific binding sites.
Key Mechanisms:
- Antioxidant Activity: The phenolic structure allows for the scavenging of free radicals.
- Receptor Modulation: The piperazine and pyridine components may engage with nuclear receptors such as PPARγ (peroxisome proliferator-activated receptor gamma), influencing metabolic pathways.
Biological Activities
Research has highlighted several biological activities associated with 2,6-Di-tert-butyl-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}phenol:
1. Antioxidant Properties
The compound exhibits significant antioxidant activity due to its phenolic structure, which can inhibit lipid peroxidation and protect cellular components from oxidative stress.
3. Potential Obesogenic Effects
Comparative studies indicate that while similar compounds like 2,4-Di-tert-butylphenol have been shown to induce adipogenesis in human mesenchymal stem cells (MSCs), the specific effects of 2,6-Di-tert-butyl-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}phenol in this context require further investigation .
Comparative Analysis with Related Compounds
To understand the unique properties of 2,6-Di-tert-butyl-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}phenol, it is essential to compare it with structurally similar compounds:
Case Studies
Recent studies have focused on the biological implications of related compounds rather than directly on 2,6-Di-tert-butyl-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}phenol. For instance, research on 2,4-DTBP has demonstrated its capacity to promote adipogenesis through RXRα activation in human MSCs . Such findings raise questions about whether similar mechanisms could be observed in 2,6-DTBP.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
